molecular formula C7H18NO4P B024005 Diethyl 3-(N-Hydroxyamino)propylphosphate CAS No. 66508-19-8

Diethyl 3-(N-Hydroxyamino)propylphosphate

Cat. No. B024005
CAS RN: 66508-19-8
M. Wt: 211.2 g/mol
InChI Key: HBMJDPGVDSHYBA-UHFFFAOYSA-N
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Patent
US06680308B1

Procedure details

Firstly 32.0 g (0.8 mol) of sodium hydroxide dissolved in 75 ml water then 75 ml methanol, and finally 25.5 g (0.098 mol) 3-bromopropyl phosphonic acid diethylester were added drop by drop to a solution of 55.6 g (0.8 mol) hydroxylamine hydrochloride in 100 ml water with cooling with ice. This led to a clouding of the solution. After 3 hours stirring at a temperature of 40 to 45° C. methanol was removed under reduced pressure, the resulting aqueous solution was saturated with NaHCO3 (pH=8), shaken out three times with 60 ml toluene in each case (the toluene phase was discarded) and then shaken out with chloroform (1× with 90 ml, 2× with 50 ml in each case). The slightly yellowy chloroform phase was dried over MgSO4. After filtering of the dehydrating agent the solution was concentrated under reduced pressure. 15.43 g (0.0728 mol) 3-(N-hydroxyamino)-propylphosphonic acid diethylester were obtained as an almost colourless oil. This corresponds to a yield of 74.3% (DE-A-27 33 658).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
55.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].CO.[CH2:5]([O:7][P:8]([CH2:13][CH2:14][CH2:15]Br)(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6].Cl.[NH2:18]O>O>[CH2:5]([O:7][P:8]([CH2:13][CH2:14][CH2:15][NH:18][OH:1])(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CCCBr
Name
Quantity
55.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken out three times with 60 ml toluene in each case (the toluene phase
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling with ice
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
STIRRING
Type
STIRRING
Details
then shaken out with chloroform (1× with 90 ml, 2× with 50 ml in each case)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The slightly yellowy chloroform phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtering of the dehydrating agent the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCCNO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0728 mol
AMOUNT: MASS 15.43 g
YIELD: PERCENTYIELD 74.3%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.